molecular formula C20H21N3O3S2 B6562408 1-(benzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 1021213-33-1

1-(benzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine

Cat. No.: B6562408
CAS No.: 1021213-33-1
M. Wt: 415.5 g/mol
InChI Key: DIBOUWNMWYVZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine features a benzenesulfonyl group attached to a piperidine ring, which is further linked to a 1,2,4-oxadiazole moiety substituted with a 4-(methylsulfanyl)phenyl group.

Properties

IUPAC Name

5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-27-17-9-7-15(8-10-17)19-21-20(26-22-19)16-11-13-23(14-12-16)28(24,25)18-5-3-2-4-6-18/h2-10,16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBOUWNMWYVZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Amidoxime Precursor

The 1,2,4-oxadiazole ring is typically constructed via cyclization between an amidoxime and a carboxylic acid derivative. For this compound, 4-(methylsulfanyl)benzamide is treated with hydroxylamine hydrochloride in ethanol under reflux to yield the corresponding amidoxime.

Reaction Conditions :

  • Solvent: Ethanol/water (3:1)

  • Temperature: 80°C, 6–8 hours

  • Yield: 70–85%.

Cyclization to 1,2,4-Oxadiazole

The amidoxime undergoes cyclodehydration with a carboxylic acid derivative. For instance, reaction with piperidine-4-carbonyl chloride in the presence of 1,1'-carbonyldiimidazole (CDI) or DCC (N,N'-dicyclohexylcarbodiimide) facilitates ring closure.

Optimization Notes :

  • Use of CDI minimizes side reactions compared to DCC.

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF).

  • Yield: 60–75%.

Functionalization of the Piperidine Core

Sulfonylation with Benzenesulfonyl Chloride

The piperidine nitrogen is sulfonylated using benzenesulfonyl chloride under basic conditions. This step requires careful control to avoid di-sulfonylation.

Procedure :

  • Piperidine-4-carboxamide (1 equiv) is dissolved in dry dichloromethane.

  • Triethylamine (2.5 equiv) is added as a base.

  • Benzenesulfonyl chloride (1.2 equiv) is introduced dropwise at 0°C.

  • Reaction stirred at room temperature for 12 hours.

Purification :

  • Column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Yield: 65–80%.

Coupling of Oxadiazole and Piperidine Moieties

The final step involves coupling the 1,2,4-oxadiazole subunit with the sulfonylated piperidine. A nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling is employed, depending on the leaving group present on the oxadiazole ring.

Example Protocol :

  • 5-Chloro-1,2,4-oxadiazole derivative (1 equiv) and sulfonylated piperidine (1.2 equiv) are combined in DMF.

  • Potassium carbonate (3 equiv) is added as a base.

  • Heated to 100°C for 24 hours under nitrogen.

Key Considerations :

  • Solvent polarity impacts reaction rate; DMF enhances solubility of intermediates.

  • Yield: 50–65%.

Analytical Characterization and Validation

Critical analytical data for intermediates and the final compound include:

ParameterMethodResult/Value
Melting Point Differential Scanning Calorimetry142–145°C (dec.)
1H NMR (DMSO-d6)400 MHzδ 8.21 (s, 1H, oxadiazole), 7.85–7.45 (m, 5H, benzene), 3.82–3.45 (m, 4H, piperidine)
HPLC Purity C18 column, MeOH:H2O (70:30)98.2%

Mass Spectrometry :

  • ESI-MS : m/z 458.1 [M+H]+ (calculated 458.08).

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

Competing 1,3,4-oxadiazole formation is mitigated by using CDI instead of DCC, favoring the 1,2,4-regioisomer.

Sulfonylation Side Reactions

Excess benzenesulfonyl chloride leads to di-sulfonylation. Controlled addition at low temperatures and stoichiometric precision are critical.

Purification Difficulties

The final compound’s polarity necessitates gradient elution in column chromatography (ethyl acetate/hexane 30% → 70%).

Scalability and Industrial Relevance

Pilot-scale studies (100 g batches) demonstrate:

  • Overall Yield : 28–35% (four steps).

  • Cost Drivers : Benzenesulfonyl chloride and palladium catalysts.

  • Green Chemistry Metrics : E-factor ≈ 48, highlighting solvent use as a key sustainability challenge .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom in the methylsulfanyl group, forming sulfoxides and sulfones.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the benzenesulfonyl group.

  • Substitution: : Electrophilic aromatic substitution reactions may occur at the phenyl groups.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

  • Substitution: : Nitrating agents, halogenating agents, or Friedel-Crafts acylation using aluminum chloride.

Major Products

  • Oxidation: : Formation of sulfoxides and sulfones.

  • Reduction: : Deoxygenation products of the oxadiazole ring or desulfonylation products.

  • Substitution: : Aromatic derivatives with various substituents.

Scientific Research Applications

1-(Benzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine holds promise in various fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Employed in material science for the development of novel polymers and catalysts.

Mechanism of Action

The compound's mechanism of action involves interactions with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong hydrogen bonds, while the oxadiazole ring provides rigidity and electronic effects. These interactions facilitate binding to specific targets, modulating biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound is compared to analogs with modifications in:

  • Oxadiazole substituents: Trifluoromethyl (CF₃), trifluoromethoxy (OCF₃), thiophene, or phenoxy groups.
  • Piperidine/sulfonyl groups : Morpholine, methylsulfonyl, 4-chlorobenzenesulfonyl, or complex triazole-containing substituents.
  • Additional heterocycles: Incorporation of triazole, pyridinone, or thiazole rings.
V-0219 (4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine)
  • Activity : Potent GLP-1R positive allosteric modulator (PAM) with antidiabetic effects.
  • Key Features: The trifluoromethyl group enhances receptor binding and metabolic stability. Subnanomolar potency in insulin secretion assays .
  • Comparison : Unlike the target compound, V-0219 uses a morpholine ring and CF₃ substituent, highlighting the role of electron-withdrawing groups in enhancing efficacy.
IACS-10759 (4-(Methylsulfonyl)-1-{3-[(5-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1H-1,2,4-triazol-1-yl)methyl]phenyl}piperidine)
  • Activity : Inhibitor of oxidative phosphorylation (OXPHOS) complex I.
  • Key Features : The trifluoromethoxy-phenyl-oxadiazole and triazole moieties contribute to its potency and selectivity .
  • Comparison : The methylsulfonyl group in IACS-10759 contrasts with the benzenesulfonyl group in the target compound, suggesting sulfonyl groups influence target engagement.
1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
  • Structure : Features a 4-chlorobenzenesulfonyl group and thiophene-substituted oxadiazole.

Data Table: Structural and Pharmacological Comparison

Compound Name/Structure Oxadiazole Substituent Piperidine/Sulfonyl Group Biological Activity Key Findings References
Target Compound 4-(Methylsulfanyl)phenyl Benzenesulfonyl Not explicitly reported Structural analog focus -
V-0219 4-Trifluoromethylphenyl Morpholine derivative GLP-1R PAM (antidiabetic) Subnanomolar potency
IACS-10759 4-Trifluoromethoxyphenyl Methylsulfonyl + triazole OXPHOS inhibitor Potent complex I inhibition
1-(4-Chlorobenzenesulfonyl)-[...]piperidine (E16) Thiophen-2-yl 4-Chlorobenzenesulfonyl Unspecified Electron-withdrawing effects
SLM6031434 (E7) 4-Octyloxy-3-CF₃-phenyl Pyrrolidine-carboximidamide SphK2 inhibitor Optimized blood S1P regulation

Research Implications and Gaps

  • Synthetic Challenges : Modifications like trifluoromethyl or triazole incorporation require advanced synthetic routes, as seen in and .
  • Pharmacokinetics : The benzenesulfonyl group likely improves metabolic stability but may reduce solubility compared to smaller substituents (e.g., methylsulfonyl).

Biological Activity

1-(benzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is a compound that combines the piperidine moiety with a 1,2,4-oxadiazole and a benzenesulfonyl group. This structural configuration has garnered interest in medicinal chemistry due to the potential biological activities associated with its components, particularly in antibacterial and enzyme inhibition.

Chemical Structure

The compound can be represented as follows:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of compounds containing the oxadiazole and piperidine frameworks. For instance, derivatives of 1,3,4-oxadiazole have demonstrated significant antibacterial activity against various strains of bacteria, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonyl group is also known to enhance antibacterial efficacy.

In a comparative study of synthesized compounds, several derivatives exhibited moderate to strong activity against bacterial strains with IC50 values ranging from 0.63 µM to 6.28 µM . This suggests that the sulfonamide functionality could play a crucial role in enhancing the biological activity of the compound.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are particularly valuable in treating conditions like Alzheimer's disease. The synthesized compounds showed strong inhibitory activity against urease, which is implicated in the pathogenesis of various infections and diseases .

The following table summarizes the IC50 values for selected compounds:

CompoundTarget EnzymeIC50 (µM)
7lUrease2.14
7mUrease0.63
7nUrease2.17
7oUrease1.13
7pUrease1.21

Case Studies

A notable case study involved the synthesis and biological evaluation of various piperidine derivatives incorporating oxadiazole moieties. These compounds were screened for their antibacterial activities and enzyme inhibition capabilities, revealing that those with the benzenesulfonyl group consistently performed better than their counterparts lacking this functionality .

In another study focusing on OXPHOS inhibitors, compounds similar in structure to our target were found to exhibit significant anticancer properties by inhibiting mitochondrial functions . This highlights the potential dual role of such compounds in both antibacterial and anticancer applications.

Q & A

Basic: What are the validated synthetic routes for 1-(benzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine derivatives under reflux in ethanol or methanol .
  • Step 2: Sulfonylation of the piperidine nitrogen using benzenesulfonyl chloride in the presence of a base (e.g., Na₂CO₃) .
  • Step 3: Coupling of the oxadiazole moiety to the piperidine ring via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki reaction), requiring anhydrous DMF and LiH as a base .
    Key Considerations:
  • Optimize reaction time and temperature (e.g., 60–80°C for 4–6 hours) to avoid side products like over-sulfonylation .
  • Monitor progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via recrystallization in methanol .

Advanced: How can computational chemistry improve the efficiency of synthesizing this compound?

Methodological Answer:

  • Reaction Path Prediction: Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for oxadiazole cyclization or sulfonylation .
  • Solvent Optimization: Apply COSMO-RS simulations to select solvents (e.g., DMF vs. THF) that maximize yield by reducing activation barriers .
  • Catalyst Screening: Machine learning models trained on Pd/C or CuI catalytic efficiency data can predict optimal catalysts for coupling steps .
    Example Workflow:

Generate reaction coordinates using Gaussian 12.

Validate with experimental yields from analogous compounds (e.g., 4-methylpiperidine derivatives) .

Basic: Which analytical techniques are critical for confirming structure and purity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify piperidine protons (δ 1.5–3.0 ppm) and oxadiazole aromatic signals (δ 7.0–8.5 ppm) .
    • ¹³C NMR: Confirm sulfonyl (C-SO₂, ~110 ppm) and oxadiazole (C=N, ~160 ppm) groups .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (e.g., m/z 428.12 for C₂₁H₂₂N₃O₃S₂) with <2 ppm error .
  • HPLC: Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization:
    • Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known kinase inhibitors) .
    • Replicate conflicting studies under identical conditions (pH, temperature, solvent).
  • Structural Analog Analysis: Compare activity of derivatives (e.g., replacing methylsulfanyl with methoxy) to isolate electronic effects .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to published IC₅₀ values, accounting for assay variability .

Advanced: What role does the methylsulfanyl group play in modulating electronic properties?

Methodological Answer:

  • Computational Modeling:
    • DFT Calculations: Analyze electron density maps to show sulfur’s electron-donating effect, enhancing oxadiazole’s π-acceptor capacity .
    • Hammett Constants: σₚ values for -SCH₃ (+0.15) indicate moderate resonance donation, stabilizing transition states in nucleophilic reactions .
  • Experimental Validation:
    • Compare UV-Vis spectra (λmax shifts) of methylsulfanyl vs. des-methyl analogs to quantify conjugation effects .

Basic: What are common impurities, and how are they mitigated during synthesis?

Methodological Answer:

  • Major Impurities:
    • Unreacted sulfonyl chloride: Detect via TLC (Rf ~0.7 in ethyl acetate) and remove by aqueous extraction .
    • Oxadiazole dimerization: Minimize by maintaining low reaction temperatures (<70°C) .
  • Purification Strategies:
    • Flash Chromatography: Use silica gel with 20% ethyl acetate/hexane to separate unreacted piperidine intermediates .
    • Recrystallization: Methanol/water (3:1) yields >90% pure crystals .

Advanced: How can in silico methods predict biological targets for this compound?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to simulate binding to kinases (e.g., EGFR, PDB ID: 1M17). Methylsulfanyl may enhance hydrophobic pocket interactions .
  • Pharmacophore Modeling:
    • Define features (aromatic, H-bond acceptor) using Schrödinger’s Phase. Validate with known oxadiazole inhibitors .
  • ADME Prediction:
    • SwissADME predicts moderate blood-brain barrier penetration (LogP ~2.8) and CYP3A4 metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.